molecular formula C10H10N2O B1623479 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one CAS No. 51420-71-4

5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

Cat. No. B1623479
CAS RN: 51420-71-4
M. Wt: 174.2 g/mol
InChI Key: MSEDGUHRFPAFFW-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1,8-naphthyridin-2(1H)-one is a chemical compound with the molecular formula C10H10N2O . It is also known by other names such as 5,7-dimethyl-1,8-naphthyridin-2-ol and 5,7-dimethyl-1H-1,8-naphthyridin-2-one .


Synthesis Analysis

The synthesis of 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one can be achieved from 5,7-DIMETHYL [1,8]NAPHTHYRIDIN-2-AMINE . The detailed synthesis process involves a suspension of 5,7-dimethyl-1,8-naphthyridin-2 (1H)-one in dry dimethyl formamide under a nitrogen atmosphere .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one include a molecular weight of 174.2 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Hydrogen Bonding and Supramolecular Structures

Studies have demonstrated the compound's significant role in hydrogen bonding interactions with acidic compounds, leading to the formation of supramolecular architectures. These interactions have been exploited to prepare anhydrous and hydrated multicomponent crystals with various acids, revealing the importance of both weak and strong hydrogen bonds in crystal packing (Jin et al., 2010; Jin et al., 2011). These findings open up potential applications in crystal engineering and materials science.

Chemical Sensing and Anion Recognition

Research has also focused on the synthesis of derivatives for anion recognition abilities, particularly fluoride ions. Derivatives have been synthesized showing selective spectroscopic and colorimetric changes upon interaction with fluoride ions, indicating potential applications in chemical sensing and environmental monitoring (Chahal et al., 2018).

Catalysis and Transition Metal Chemistry

Further, 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one based ligands have been utilized in the formation of metal complexes, revealing their versatile coordination modes and potential in catalysis and transition metal chemistry. Such studies highlight the ligand's capacity to form complexes with palladium, tungsten, rhodium, and iridium, showcasing diverse binding modes and catalytic activities (Sinha et al., 2009).

Photoluminescent Properties

The compound and its derivatives have been investigated for their photoluminescent properties, with applications in materials science for the development of luminescent materials. Zinc(II) complexes, for instance, exhibit blue luminescence, which could be leveraged in the design of optical materials and sensors (Chen et al., 2008).

DNA Binding and Biological Applications

Notably, studies have explored the binding affinity of naphthyridine derivatives to DNA, particularly in contexts where they bind to cytosine opposite an AP site in DNA duplexes. This has implications for understanding DNA interactions and potential therapeutic applications (Sato et al., 2009).

properties

IUPAC Name

5,7-dimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-5-7(2)11-10-8(6)3-4-9(13)12-10/h3-5H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEDGUHRFPAFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199408
Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1,8-naphthyridin-2(1H)-one

CAS RN

51420-71-4
Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Record name 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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